molecular formula C17H20O7 B14785201 Tutin,6-acetate

Tutin,6-acetate

Cat. No.: B14785201
M. Wt: 336.3 g/mol
InChI Key: UUEQFDNPPWQXQE-OZKNVAFISA-N
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Description

Tutin,6-acetate is a derivative of tutin, a naturally occurring plant toxin found in the tutu plant (Coriaria species) in New Zealand. Tutin is known for its potent neurotoxic effects, acting as a convulsant and antagonist of the glycine receptor . This compound retains many of the biological properties of tutin, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tutin,6-acetate typically involves the acetylation of tutin. Tutin can be isolated from the tutu plant and then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation at the 6-position of the tutin molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of tutin from plant material, followed by purification and acetylation. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Tutin,6-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Tutin,6-acetate has a wide range of applications in scientific research:

Mechanism of Action

Tutin,6-acetate exerts its effects primarily by antagonizing the glycine receptor, leading to convulsant activity. It also activates calcineurin, a protein phosphatase involved in various cellular processes. This activation leads to epileptic seizures and other neurotoxic effects . The compound interacts with multiple molecular targets, including NMDA receptors, GABA receptors, and voltage- and Ca²⁺-activated K⁺ channels .

Comparison with Similar Compounds

Tutin,6-acetate is chemically and pharmacologically similar to other picrotoxane-type sesquiterpenes such as picrotoxinin and coriamyrtin . These compounds share similar neurotoxic properties and mechanisms of action but differ in their specific molecular structures and biological activities. This compound is unique in its specific acetylation, which can influence its reactivity and interactions with biological targets .

List of Similar Compounds

Properties

Molecular Formula

C17H20O7

Molecular Weight

336.3 g/mol

IUPAC Name

[(2R,6R,7R)-2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate

InChI

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8?,9?,10?,11?,12?,13?,15-,16+,17-/m0/s1

InChI Key

UUEQFDNPPWQXQE-OZKNVAFISA-N

Isomeric SMILES

CC(=C)C1C2C([C@]3([C@@]4(CO4)C5C([C@]3(C1C(=O)O2)O)O5)C)OC(=O)C

Canonical SMILES

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C

Origin of Product

United States

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